AG-120 (Ivosidenib)

Descripción general

Descripción

AG-120 is an orally available inhibitor of isocitrate dehydrogenase type 1 (IDH1), with potential antineoplastic activity. Upon administration, AG-120 specifically inhibits a mutated form of IDH1 in the cytoplasm, which inhibits the formation of the oncometabolite, 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH1-expressing tumor cells.

Aplicaciones Científicas De Investigación

Oncología: Tratamiento de Cánceres con Mutación IDH1

AG-120 (Ivosidenib) es un inhibidor de primera clase que se dirige específicamente a los cánceres con mutaciones IDH1. Ha mostrado promesa en el tratamiento de una gama de malignidades hematológicas y tumores sólidos al inhibir la enzima IDH1 mutante, lo que lleva a una reducción en los niveles del oncometabolito 2-HG en modelos tumorales . Este mecanismo puede inducir la diferenciación de muestras de AML de pacientes primarios ex vivo, ofreciendo un nuevo enfoque terapéutico para pacientes con leucemia mieloide aguda (AML) .

Colangiocarcinoma: Mejora de la Supervivencia General

En el ensayo ClarIDHy de Fase 3, Ivosidenib demostró eficacia en pacientes con colangiocarcinoma avanzado que albergan mutaciones IDH1. El ensayo tenía como objetivo demostrar que Ivosidenib podría mejorar la supervivencia general en comparación con el placebo. Los resultados indicaron un beneficio de supervivencia significativo, marcando a Ivosidenib como un posible tratamiento estándar para este grupo específico de pacientes .

Reprogramación Metabólica: Reducción de las Concentraciones de 2-HG

La capacidad del compuesto para reducir las concentraciones de 2-HG en los tumores es un aspecto crítico de su aplicación. El 2-HG es un metabolito que a menudo se encuentra en niveles elevados en varios tipos de cáncer debido a mutaciones IDH1. Al reducir el 2-HG, Ivosidenib puede revertir la reprogramación metabólica que apoya el crecimiento y la supervivencia del tumor .

Ensayos Clínicos: Estudio Perioperatorio

Ivosidenib ha sido parte de estudios perioperatorios, donde sus efectos se monitorean en el contexto de la cirugía. Tales estudios ayudan a comprender el impacto del fármaco en la biología tumoral y los resultados de los pacientes cuando se utiliza en conjunción con intervenciones quirúrgicas .

Investigación Genética: Comprender el Impacto de la Mutación IDH1

AG-120 también se utiliza en la investigación genética para comprender las implicaciones más amplias de las mutaciones IDH1. Al estudiar los efectos de Ivosidenib en los cánceres con mutación IDH1, los investigadores pueden obtener información sobre las vías genéticas involucradas en la tumorigénesis y los posibles objetivos para futuras terapias .

Farmacología: Desarrollo y Optimización de Fármacos

El descubrimiento y desarrollo de AG-120 representan avances significativos en farmacología. El compuesto sirve como modelo para desarrollar otras terapias dirigidas que pueden inhibir enzimas mutantes específicas involucradas en el cáncer y otras enfermedades .

Investigación Diagnóstica: Identificación de Biomarcadores

La investigación que involucra AG-120 incluye esfuerzos para identificar biomarcadores que predicen la respuesta al fármaco. Esto puede conducir a enfoques de medicina más personalizada, donde los tratamientos se adaptan según el perfil genético del tumor del paciente .

Hematología: Tratamiento de Trastornos de la Sangre

Más allá de los tumores sólidos, la inhibición de la enzima IDH1 mutante por Ivosidenib tiene implicaciones para el tratamiento de los trastornos de la sangre. Su capacidad para inducir la diferenciación en blastos leucémicos ofrece una posible vía de tratamiento para pacientes con AML y otras malignidades hematológicas .

Mecanismo De Acción

Target of Action

The primary target of Ivosidenib is the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme . This enzyme is often mutated and overexpressed in some cancers, leading to aberrant cell growth and proliferation .

Mode of Action

Ivosidenib inhibits the mIDH1 enzyme, blocking its enzymatic activity . This inhibition suppresses the abnormal production of the oncometabolite 2-hydroxyglutarate (2-HG), leading to clinical responses via differentiation of malignant cells .

Biochemical Pathways

The mIDH1 enzyme is involved in the citric acid cycle, a crucial metabolic pathway. Mutations in this enzyme lead to the accumulation of the oncometabolite 2-HG . 2-HG competitively inhibits α-KG-dependent dioxygenases, which participate in many cellular processes such as histone and DNA demethylation, and adaption to hypoxia . The inhibition of these processes leads to a block in normal cellular differentiation and oncogenic transformation .

Pharmacokinetics

Ivosidenib is rapidly absorbed and slowly eliminated, with a half-life of 72–138 hours . It exhibits dose- and time-dependent pharmacokinetics, with exposure increasing sub-proportionally to dose, and clearance increasing with increasing dose . The moderate/strong CYP3A4 inhibitors voriconazole, fluconazole, and posaconazole were associated with reductions in clearance, and hence increases in area under the plasma ivosidenib concentration-time curve .

Result of Action

The inhibition of mIDH1 by Ivosidenib and the subsequent decrease in 2-HG levels lead to the differentiation of malignant cells . This results in clinical responses in patients with cancers harboring an IDH1 mutation .

Action Environment

The efficacy of Ivosidenib can be influenced by various factors. For instance, concomitant use of certain medications, such as CYP3A4 inhibitors, can affect Ivosidenib’s pharmacokinetics .

Análisis Bioquímico

Biochemical Properties

AG-120 (Ivosidenib) specifically inhibits a mutated form of IDH1 in the cytoplasm, inhibiting the formation of the oncometabolite, 2-hydroxyglutarate (2-HG) . This results in the induction of cellular differentiation and an inhibition of cellular proliferation . The compound exhibits profound 2-HG lowering in tumor models .

Cellular Effects

AG-120 (Ivosidenib) has been shown to reduce 2-HG levels in plasma and tumor tissue in preclinical and clinical studies, and to induce differentiation of leukemic blasts in patients with acute myeloid leukemia . It exerts cell-type-dependent effects on leukemic cells, promoting delayed disease regression .

Molecular Mechanism

AG-120 (Ivosidenib) works by inhibiting the IDH1 mutant enzyme, which results in the reduction of the oncometabolite D-2-hydroxyglutarate (2-HG) . This oncometabolite competitively inhibits α-KG-dependent dioxygenases, which participate in many cellular processes such as histone and DNA demethylation, and adaption to hypoxia . The inhibition of these processes leads to a block in normal cellular differentiation and oncogenic transformation .

Temporal Effects in Laboratory Settings

The effects of AG-120 (Ivosidenib) have been observed over time in laboratory settings. The compound has been shown to increase cycling of rare leukemia stem cells and trigger transcriptional upregulation of the pyrimidine salvage pathway . Single-agent AG-120 treatment does not fully eradicate the disease .

Metabolic Pathways

AG-120 (Ivosidenib) is involved in the metabolic pathway of the isocitrate dehydrogenase 1 (IDH1) enzyme . It inhibits the mutant IDH1 enzyme, which results in the reduction of the oncometabolite D-2-hydroxyglutarate (2-HG) .

Propiedades

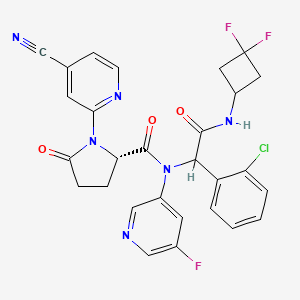

IUPAC Name |

(2S)-N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJZXSAJMHAVGX-XADRRFQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22ClF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

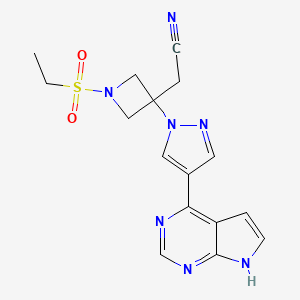

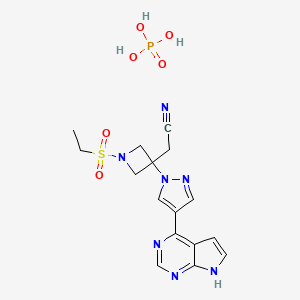

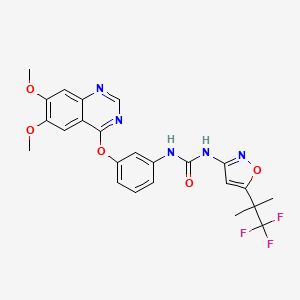

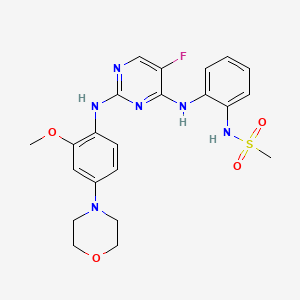

Feasible Synthetic Routes

Q1: What is the mechanism of action of (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide (AG-120, Ivosidenib) in cancer cells?

A: (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide selectively inhibits the mutated isocitrate dehydrogenase 1 (mIDH1) enzyme. [, ] These mutations are commonly found in specific cancers like gliomas and acute myeloid leukemia. [, ] The mutated enzyme acquires a new function, producing an oncometabolite called d-2-hydroxyglutarate (2-HG). [] By inhibiting mIDH1, AG-120 effectively reduces 2-HG levels in tumor cells. [, ] This reduction has been shown to restore cellular differentiation processes and hinder tumor growth. [, ]

Q2: How does AG-120's ability to lower 2-HG levels translate to clinical benefits in patients with cholangiocarcinoma?

A: In a subset of patients with IDH1-mutated cholangiocarcinoma, treatment with AG-120 has been observed to induce changes in tumor morphology and gene expression. [] Specifically, some tumors showed an increase in cholangiocellular growth patterns and a reduction in cytoplasm volume after 8-24 weeks of treatment. [] Additionally, RNA sequencing revealed a trend toward increased expression of liver-specific genes in samples with increased cholangiolar histology. [] These findings suggest that AG-120 may promote a more differentiated phenotype in some cholangiocarcinoma cells.

Q3: Beyond its primary target, are there other ways AG-120 impacts cancer cells?

A: Research suggests AG-120 might have a broader impact on cancer cell metabolism, particularly under nutrient-deprived conditions. [] It appears that in these environments, AG-120 can also inhibit the wild-type IDH1 enzyme. [] This inhibition seems to disrupt the cancer cells' ability to adapt to low nutrient availability, potentially limiting their growth and survival. []

Q4: Are there ongoing efforts to improve upon the properties of AG-120 as a therapeutic agent?

A: Yes, research continues to explore and optimize compounds targeting mIDH1. For instance, (+)-119 (NCATS-SM5637, NSC 791985), a potent pyrid-2-one mIDH1 inhibitor, has demonstrated superior tumor penetration and 2-HG reduction compared to AG-120 in preclinical models. [] This ongoing research highlights the commitment to developing even more effective treatments for mIDH1-driven cancers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)